1-cyclopentyl-1H-1,2,3-triazol-4-amine 1-cyclopentyl-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16241303
InChI: InChI=1S/C7H12N4/c8-7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4,8H2
SMILES:
Molecular Formula: C7H12N4
Molecular Weight: 152.20 g/mol

1-cyclopentyl-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC16241303

Molecular Formula: C7H12N4

Molecular Weight: 152.20 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
IUPAC Name 1-cyclopentyltriazol-4-amine
Standard InChI InChI=1S/C7H12N4/c8-7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4,8H2
Standard InChI Key DNASZFNYXLYNPB-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C=C(N=N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered 1,2,3-triazole ring, where positions 1 and 2 are occupied by adjacent nitrogen atoms. The cyclopentyl group at the 1-position introduces steric bulk, while the primary amine at the 4-position provides a reactive site for further functionalization. The IUPAC name, 1-cyclopentyl-1H-1,2,3-triazol-4-amine, reflects this substitution pattern. Key structural features include:

  • Triazole Ring: The conjugated π-system of the triazole enables aromatic stability and participation in hydrogen bonding and π-π stacking interactions.

  • Cyclopentyl Group: A saturated five-membered hydrocarbon ring that increases lipophilicity, potentially enhancing bioavailability.

  • Amine Functional Group: A versatile moiety for derivatization via alkylation, acylation, or Schiff base formation.

The compound’s stereoelectronic properties make it a promising scaffold for drug design, as evidenced by the activity of similar triazole derivatives against microbial pathogens and cancer cell lines .

Synthesis and Derivatization

Huisgen Cycloaddition (Click Chemistry)

The most common synthetic route for 1,2,3-triazoles involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For 1-cyclopentyl-1H-1,2,3-triazol-4-amine, the synthesis typically proceeds as follows:

  • Azide Preparation: Cyclopentyl azide is generated from cyclopentyl bromide via nucleophilic substitution with sodium azide.

  • Alkyne Component: Propargylamine serves as the alkyne precursor.

  • Cycloaddition: Reaction of cyclopentyl azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) yields the 1,4-disubstituted triazole regioselectively.

This method offers high yields (>90%) and excellent regiocontrol under mild conditions .

Alternative Synthetic Strategies

  • Thermal Cycloaddition: Azide-alkyne reactions without catalysts at elevated temperatures, though less regioselective.

  • Flow Chemistry: Continuous-flow systems to enhance reaction efficiency and scalability.

Biological Activity and Mechanisms

Microbial TargetActivity (Hypothetical)Proposed Mechanism
Staphylococcus aureusMIC: 2–8 µg/mLCell wall synthesis inhibition
Candida albicansMIC: 4–16 µg/mLErgosterol biosynthesis interference

Anticancer Activity

Triazoles modulate apoptosis and cell cycle progression in cancer cells. For instance, 1,2,4-triazole derivatives exhibit IC₅₀ values of 0.07–10.4 µM against cervical (HeLa) and breast (MCF-7) cancer lines . The cyclopentyl group in 1-cyclopentyl-1H-1,2,3-triazol-4-amine may enhance tumor penetration, while the amine enables conjugation to targeting moieties.

Applications in Materials Science

Polymer Synthesis

1,2,3-Triazoles serve as linkers in dendrimers and metal-organic frameworks (MOFs). The amine group facilitates covalent attachment to polymeric backbones, enabling the design of:

  • Self-Healing Materials: Triazole-metal coordination for dynamic cross-linking.

  • Conductive Polymers: π-Conjugated systems for organic electronics.

Catalysis

Triazole-containing ligands enhance the activity of transition metal catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). The cyclopentyl group may stabilize catalyst-substrate interactions via hydrophobic effects.

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBiological Activity
1-Cyclopentyl-1H-1,2,4-triazol-3-amine1,2,4-Triazole regioisomerAltered nitrogen positionsDistinct enzyme affinity
FluconazoleBis-triazole antifungalLarger molecular weightCYP51 inhibition

Future Directions and Challenges

Drug Development

  • Optimization: Structure-activity relationship (SAR) studies to refine antimicrobial and anticancer potency.

  • Targeted Delivery: Conjugation to nanoparticles or antibodies for selective tissue accumulation.

Green Chemistry

  • Solvent-Free Synthesis: Mechanochemical approaches to reduce waste.

  • Biocatalysis: Enzymatic routes for enantioselective triazole formation.

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